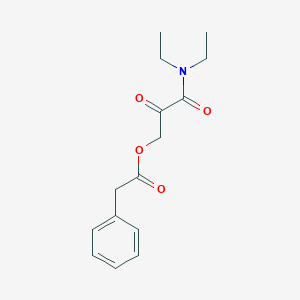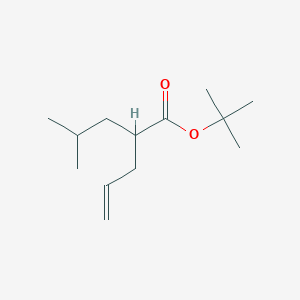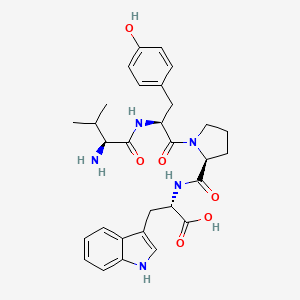
Benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester is an organic compound that belongs to the ester class of chemicals Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester typically involves the esterification of benzeneacetic acid with a suitable alcohol in the presence of a catalyst. Common methods include:
Fischer Esterification: This traditional method involves the reaction of benzeneacetic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Transesterification: This method involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium methoxide.
Industrial Production Methods: In industrial settings, the production of this ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Types of Reactions:
Oxidation: The ester can undergo oxidation reactions to form carboxylic acids and other oxidized products.
Reduction: Reduction of the ester can yield alcohols and other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), amines, and other nucleophilic species.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Amides, substituted esters.
Scientific Research Applications
Benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzeneacetic acid, 3-phenyl-2-propenyl ester: Known for its use in fragrances and flavorings.
Benzeneacetic acid, α-phenyl-, 3-(diethylamino)propyl ester: Studied for its potential pharmaceutical applications.
Uniqueness: Benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester is unique due to its specific ester structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
497872-20-5 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
[3-(diethylamino)-2,3-dioxopropyl] 2-phenylacetate |
InChI |
InChI=1S/C15H19NO4/c1-3-16(4-2)15(19)13(17)11-20-14(18)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
VPPVSRXKFRMYRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=O)COC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)

![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)

![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)


![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)

![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)

